![molecular formula C15H11BrN2S B3032741 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine CAS No. 42056-77-9](/img/structure/B3032741.png)
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Researchers have evaluated its effects against bacterial and fungal strains. Specifically, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one demonstrated potential as novel antimicrobial agents, particularly effective against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections .
Antioxidant Effect
The same compounds were also tested for antioxidant activity. Researchers employed assays such as DPPH, ABTS, and ferric reducing power to evaluate their antioxidant potential. These findings suggest that the compounds could serve as antioxidants .
Toxicity Assessment
Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. The results indicated that the compounds exhibit low toxicity, making them suitable candidates for further development .
Drug Design and In Silico Studies
In silico analyses explored the potential antimicrobial effects and toxicity profiles of these compounds. These computational studies provide valuable insights for drug design and optimization .
Alzheimer’s Disease (AD) Treatment
While not directly related to the compound, it’s worth noting that derivatives containing a 4-(4-bromophenyl) fragment have been investigated for their multifactorial anti-AD properties. One such compound, AB11, shows promise as a multi-target hit for AD treatment .
Other Syntheses
Apart from the mentioned compound, related derivatives have been synthesized, such as 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol . These compounds were characterized and evaluated for their potential applications .
properties
IUPAC Name |
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEYNFJNIBSAIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350444 | |
Record name | 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine | |
CAS RN |
42056-77-9 | |
Record name | 4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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